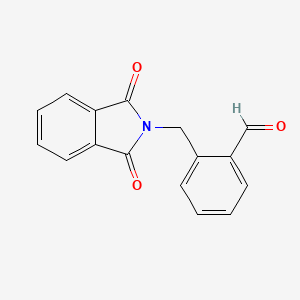![molecular formula C18H22BF4N B8120525 2,6-diethyl-4-phenyl-1-[(E)-prop-1-enyl]pyridin-1-ium;tetrafluoroborate](/img/structure/B8120525.png)
2,6-diethyl-4-phenyl-1-[(E)-prop-1-enyl]pyridin-1-ium;tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diethyl-4-phenyl-1-[(E)-prop-1-enyl]pyridin-1-ium;tetrafluoroborate is a complex organic compound characterized by its pyridinium core and various substituents, including ethyl, phenyl, and propenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diethyl-4-phenyl-1-[(E)-prop-1-enyl]pyridin-1-ium;tetrafluoroborate typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the reaction of 2,6-diethylpyridine with phenylacetic acid under Friedel-Crafts acylation conditions to introduce the phenyl group. Subsequent steps may include alkylation to add the propenyl group and quaternization to form the pyridinium ion, followed by complexation with tetrafluoroborate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridinium ion can be oxidized to form pyridine-N-oxide derivatives.
Reduction: : Reduction reactions can lead to the formation of the corresponding pyridine derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, peracids, and metal catalysts.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Electrophilic substitution may involve Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may use strong nucleophiles like alkylamines.
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Reduced pyridine derivatives.
Substitution: : Substituted pyridine derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The biological applications of this compound are still being explored. It has shown potential in various biological assays, including antimicrobial and anticancer activities.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound could be used in the production of advanced materials, such as organic semiconductors or catalysts for chemical reactions.
作用机制
The mechanism by which 2,6-diethyl-4-phenyl-1-[(E)-prop-1-enyl]pyridin-1-ium;tetrafluoroborate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it could inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
相似化合物的比较
Similar Compounds
2,6-Diethylpyridine: : Lacks the phenyl and propenyl groups.
4-Phenylpyridine: : Lacks the ethyl and propenyl groups.
1-Propenylpyridine: : Lacks the phenyl and ethyl groups.
Uniqueness
The uniqueness of 2,6-diethyl-4-phenyl-1-[(E)-prop-1-enyl]pyridin-1-ium;tetrafluoroborate lies in its combination of substituents, which provides a distinct set of chemical and biological properties compared to its similar compounds.
属性
IUPAC Name |
2,6-diethyl-4-phenyl-1-[(E)-prop-1-enyl]pyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N.BF4/c1-4-12-19-17(5-2)13-16(14-18(19)6-3)15-10-8-7-9-11-15;2-1(3,4)5/h4,7-14H,5-6H2,1-3H3;/q+1;-1/b12-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYTVAMAIIQQOA-AQCBZIOHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1=CC(=CC(=[N+]1C=CC)CC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CCC1=CC(=CC(=[N+]1/C=C/C)CC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indole-5-sulfonate](/img/structure/B8120444.png)
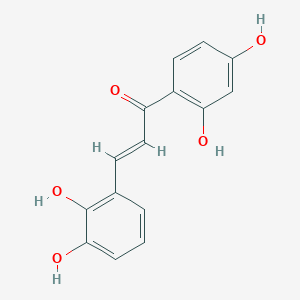
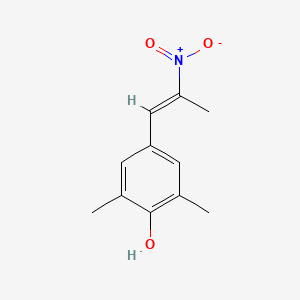
![Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate](/img/structure/B8120471.png)
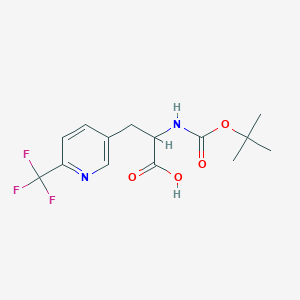
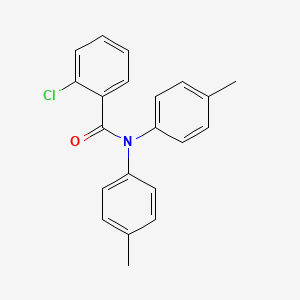
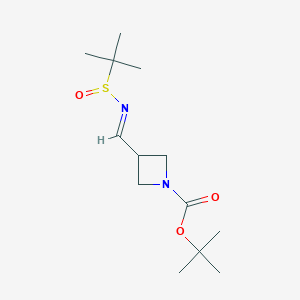
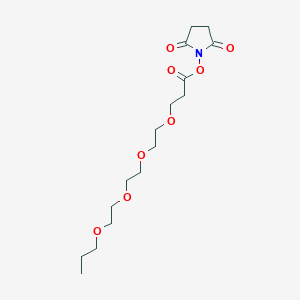
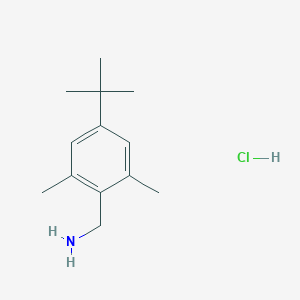
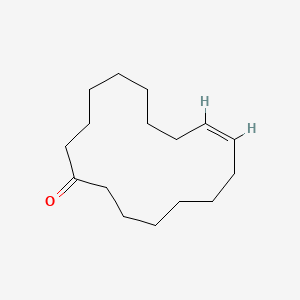
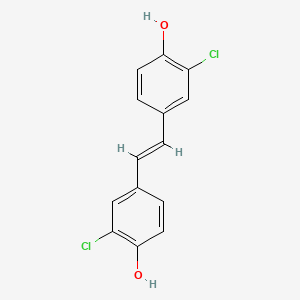

![cyclohexanamine;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(2-nitrophenoxy)oxan-2-yl]methyl dihydrogen phosphate](/img/structure/B8120519.png)
